3-(4-Aminophenyl)oxolane-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(4-aminophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-11(5-6-14-8-11)9-1-3-10(13)4-2-9/h1-4H,5-6,8,13H2 |
InChI Key |
AWSNTHPSGHMBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Aminophenyl Oxolane 3 Carbonitrile and Its Analogues
Strategies for Oxolane-3-carbonitrile Core Formation
The construction of the 3-aryl-3-cyano-oxolane skeleton is a critical phase in the synthesis. Key strategies involve the formation of the five-membered tetrahydrofuran (B95107) ring and the concurrent or subsequent introduction of the nitrile group at the C3 position.
Cyclization Reactions in Oxolane Ring Construction
The formation of the oxolane ring can be achieved through various intramolecular cyclization strategies. One plausible approach involves the reaction of a suitably substituted precursor that can undergo ring closure to form the tetrahydrofuran structure. For instance, a common method for synthesizing substituted tetrahydrofurans is the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides. This method forms both a carbon-carbon and a carbon-oxygen bond in a single step with high diastereoselectivity. While not specifically documented for 3-(4-Aminophenyl)oxolane-3-carbonitrile, this strategy could be adapted using a γ-hydroxy alkene bearing a nitrile group at the appropriate position and 4-bromoaniline or a protected derivative.
Another versatile method is the intramolecular Williamson ether synthesis, where a haloalkoxide undergoes cyclization. In the context of the target molecule, this would involve a precursor with a hydroxyl group and a leaving group (e.g., a halide) separated by four carbon atoms, with the aryl and nitrile groups at the appropriate position.
Furthermore, radical cyclizations of unsaturated precursors mediated by reagents such as manganese(III) acetate can also lead to the formation of substituted dihydrofurans, which can then be reduced to the desired oxolane.
A notable approach involves the reaction of 2-(4-nitrophenyl)acetonitrile with a dielectrophile like 1,2-dihaloethane in the presence of a base. The nucleophilic carbanion generated from the acetonitrile derivative can displace the halides in a sequential manner to form the five-membered ring.
| Cyclization Strategy | Key Precursors | General Conditions | Potential Advantages |
| Palladium-Catalyzed Cyclization | γ-hydroxy alkene with nitrile, Aryl bromide | Palladium catalyst (e.g., Pd(dba)2), Ligand (e.g., P(t-Bu)3), Base (e.g., NaOt-Bu) | High diastereoselectivity, Convergent synthesis |
| Intramolecular Williamson Ether Synthesis | Haloalkoxide with aryl and nitrile groups | Base (e.g., NaH) | Well-established method |
| Radical Cyclization | Unsaturated precursor | Radical initiator (e.g., Mn(OAc)3) | Forms substituted dihydrofurans |
| Reaction with Dielectrophile | 2-Arylacetonitrile, 1,2-Dihaloethane | Strong base (e.g., NaH, LDA) | Direct formation of the 3-aryl-3-cyano core |
Introduction of the Nitrile Functionality at the C3 Position
The introduction of the nitrile group at the C3 position of the oxolane ring is a crucial step. This can be achieved either by starting with a precursor already containing the cyano group or by introducing it onto a pre-formed oxolane ring.
One common method for nitrile synthesis is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. In this context, a 3-halo-3-(4-aminophenyl)oxolane could be treated with a cyanide source to yield the desired product.
Alternatively, the dehydration of a corresponding amide or oxime at the C3 position can also yield the nitrile functionality. For instance, a 3-(4-aminophenyl)oxolane-3-carboxamide could be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).
| Method for Nitrile Introduction | Starting Material | Reagents | Key Considerations |
| Nucleophilic Substitution | 3-Halo-3-(4-aminophenyl)oxolane | NaCN or KCN | Reaction conditions must be carefully controlled due to the toxicity of cyanide reagents. |
| Dehydration of Amide | 3-(4-Aminophenyl)oxolane-3-carboxamide | SOCl₂, P₂O₅, or other dehydrating agents | Requires the prior synthesis of the corresponding amide. |
| Dehydration of Oxime | 3-(4-Aminophenyl)-3-(hydroxyimino)oxolane | Acetic anhydride or other dehydrating agents | Requires the synthesis of the corresponding oxime from a ketone. |
Approaches for Incorporating the 4-Aminophenyl Moiety
The 4-aminophenyl group can be introduced at different stages of the synthesis, either through functional group interconversion on a pre-existing phenyl ring or by direct coupling with an aminophenyl precursor.
Functional Group Interconversion on the Phenyl Ring (e.g., Nitro Reduction)
A widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This strategy involves synthesizing a precursor containing a 4-nitrophenyl moiety and then reducing the nitro group in a later step. The synthesis of 3-(4-nitrophenyl)oxolane-3-carbonitrile would be the initial target.
The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and clean method. Chemical reduction using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid) is another effective approach.
| Reduction Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Hydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate) | Clean reaction, high yields | Requires specialized hydrogenation equipment |
| Metal in Acid | Sn/HCl, Fe/HCl | Acidic aqueous solution | Inexpensive reagents | Can generate metallic waste, workup can be more complex |
Direct Coupling Strategies with Aminophenyl Precursors
Alternatively, the 4-aminophenyl group can be incorporated directly using a precursor that already contains the amino functionality, although this often requires protection of the amino group during the synthesis.
For instance, in a palladium-catalyzed cross-coupling reaction, a protected 4-bromoaniline derivative could be coupled with a suitable oxolane precursor. Common protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) or benzyl (Bn), which can be removed in a final step to reveal the free amine.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(4-Aminophenyl)oxolane-3-carbonitrile, both ¹H and ¹³C NMR spectra provide definitive information about its distinct chemical environment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-aminophenyl group, the aliphatic protons of the oxolane ring, and the protons of the primary amine group.
The 4-aminophenyl ring protons typically present as an AA'BB' spin system due to the para-substitution pattern. This results in two doublet signals. The protons ortho to the electron-donating amino group (H-2' and H-6') are shielded and appear upfield, while the protons meta to the amino group (H-3' and H-5') are less shielded and appear further downfield. The amino group protons (-NH₂) generally appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The four protons of the oxolane ring are chemically non-equivalent. The presence of a stereocenter at the C3 position renders the protons on C2 and C5 (Hα and Hα') and the protons on C4 (Hβ and Hβ') diastereotopic. Consequently, they are expected to appear as complex multiplets. The protons on C2 and C5, being adjacent to the ether oxygen, are expected to be deshielded and resonate at a lower field compared to the protons on C4.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | Doublet | 2H | Ar-H (H-3', H-5') |
| ~ 6.70 | Doublet | 2H | Ar-H (H-2', H-6') |
| ~ 4.10 - 4.30 | Multiplet | 2H | Oxolane -CH₂-O- (H-5) |
| ~ 3.90 - 4.05 | Multiplet | 2H | Oxolane -CH₂-O- (H-2) |
| ~ 3.80 | Broad Singlet | 2H | -NH₂ |
| ~ 2.40 - 2.60 | Multiplet | 2H | Oxolane -CH₂- (H-4) |
The ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 11 carbon atoms in the molecule, accounting for the chemical symmetry of the phenyl ring.
The nitrile carbon (-C≡N) typically appears in the range of 115-125 ppm. The quaternary carbon (C3), bonded to the phenyl ring, the nitrile group, and two other carbons, is expected around 45-55 ppm. The carbons of the oxolane ring will appear in the aliphatic region, with C2 and C5 (adjacent to oxygen) resonating further downfield (~68-75 ppm) than C4 (~35-45 ppm).
For the 4-aminophenyl group, four distinct signals are expected. C1' (the carbon bearing the oxolane moiety) and C4' (the carbon bearing the amino group) are quaternary and will show distinct chemical shifts. The strong electron-donating effect of the amino group will shield C4' significantly. The protonated carbons C2'/C6' and C3'/C5' will appear as two separate signals in the aromatic region.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 147.0 | Ar-C (C-4') |
| ~ 129.0 | Ar-C (C-2', C-6') |
| ~ 127.5 | Ar-C (C-1') |
| ~ 122.0 | -C≡N |
| ~ 115.0 | Ar-C (C-3', C-5') |
| ~ 75.0 | Oxolane -CH₂-O (C-5) |
| ~ 68.0 | Oxolane -CH₂-O (C-2) |
| ~ 50.0 | Quaternary Carbon (C-3) |
| ~ 40.0 | Oxolane -CH₂- (C-4) |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal proton-proton couplings. It would confirm the connectivity within the oxolane ring by showing correlations between the multiplets assigned to H-2, H-4, and H-5. It would also show the coupling between the ortho and meta protons on the aromatic ring.
HSQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protonated carbons of the oxolane ring (C2, C4, C5) and the aromatic ring (C2'/C6', C3'/C5').
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum provides clear evidence for the key functional groups in this compound.
The primary amine (-NH₂) group is identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxolane ring appear as stronger bands just below 3000 cm⁻¹.
A key diagnostic peak is the sharp, strong absorption band for the nitrile (C≡N) stretch, which is expected in the 2220-2260 cm⁻¹ range. nih.govspectroscopyonline.com The aromatic C=C ring stretching vibrations typically produce several bands of variable intensity in the 1500-1620 cm⁻¹ region. Finally, the strong C-O-C stretching vibration of the ether linkage within the oxolane ring would be prominent in the fingerprint region, typically around 1050-1150 cm⁻¹. nist.gov
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450, 3350 | Medium | N-H Asymmetric & Symmetric Stretch |
| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| ~ 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~ 2240 | Strong, Sharp | C≡N Stretch |
| ~ 1610, 1510 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~ 1250 | Medium | Aromatic C-N Stretch |
| ~ 1100 | Strong | C-O-C Asymmetric Stretch |
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. Non-polar bonds and symmetric vibrations often produce strong Raman signals.
For this compound, the C≡N stretching vibration is expected to produce a very strong and sharp band around 2240 cm⁻¹, as the triple bond is highly polarizable. nih.gov The symmetric "breathing" mode of the para-substituted aromatic ring is also expected to be a prominent feature, typically appearing as a strong, sharp band near 800-850 cm⁻¹. Other aromatic C=C stretching and C-H bending modes would also be visible. The symmetric stretching of the C-O-C bond in the oxolane ring may also be observed. irb.hr
Predicted Raman Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2240 | Very Strong, Sharp | C≡N Stretch |
| ~ 1600 | Strong | Aromatic C=C Ring Stretch |
| ~ 1180 | Medium | Aromatic C-H In-plane Bend |
| ~ 830 | Strong | Aromatic Ring Breathing (para-subst.) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and providing insight into the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its exact mass.
The calculated molecular weight of this compound (C₁₁H₁₂N₂O) is 188.23 g/mol , with a monoisotopic mass of 188.094963 Da. The mass spectrum would confirm this molecular weight.
Upon ionization, the molecular ion can undergo fragmentation, breaking at the weakest bonds or forming the most stable fragments. For this compound, characteristic fragmentation pathways would likely involve the following:
α-cleavage adjacent to the oxygen atom in the oxolane ring.
Loss of the cyano group (-CN) as a radical.
Fragmentation of the oxolane ring through various ring-opening mechanisms.
Cleavage of the bond between the phenyl ring and the oxolane ring .
While a published experimental mass spectrum for this specific compound is not available, a theoretical analysis of its structure allows for the prediction of plausible fragments. The observation of these specific mass-to-charge (m/z) ratios would provide strong evidence for the compound's structure.
| m/z (Predicted) | Plausible Fragment Identity | Structural Formula of Fragment |
|---|---|---|
| 188 | Molecular Ion [M]⁺ | [C₁₁H₁₂N₂O]⁺ |
| 162 | Loss of Cyano Radical [M - CN]⁺ | [C₁₀H₁₂NO]⁺ |
| 120 | Aminophenylacetonitrile cation | [C₈H₈N₂]⁺ |
| 92 | Aniline radical cation | [C₆H₆N]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is highly dependent on the nature of its chromophores. The this compound molecule contains an aminophenyl group, which acts as a strong chromophore.
UV-Visible Spectroscopy: The presence of the aniline-like moiety is expected to result in characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. Typically, aromatic amines show strong absorption due to π → π* transitions. The exact position of the absorption maximum (λmax) is influenced by the solvent polarity and the electronic effects of the substituents on the aromatic ring.
Fluorescence Spectroscopy: Compounds containing an electron-donating group (the amino group) attached to an aromatic system often exhibit fluorescence. Upon excitation at an appropriate wavelength (near the absorption maximum), the molecule may emit light at a longer wavelength. The fluorescence quantum yield and the emission maximum are key parameters that characterize the emission process.
Detailed experimental data regarding the absorption and emission maxima for this compound are not found in publicly available scientific literature.
| Parameter | Solvent | Value |
|---|---|---|
| Absorption Maximum (λmax) | Data not available | Data not available |
| Molar Absorptivity (ε) | Data not available | Data not available |
| Emission Maximum (λem) | Data not available | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available | Data not available |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions within the crystal lattice.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure can be resolved.
A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or is not publicly available. Therefore, key crystallographic parameters cannot be reported at this time.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume (V) | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of 3-(4-aminophenyl)oxolane-3-carbonitrile at the atomic and electronic levels.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability.
A Molecular Electrostatic Potential (MEP) map further illuminates the electronic landscape by visualizing the charge distribution. The MEP is a valuable tool for predicting how the molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; indicates the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a larger gap implies higher stability. |
| MEP | Molecular Electrostatic Potential; maps the electrostatic potential on the electron density surface. |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various vibrational modes of the molecule to specific functional groups. These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data, aiding in the structural confirmation of the compound. The calculations are typically performed using DFT methods, which have been shown to provide good agreement with experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts (typically for ¹H and ¹³C nuclei) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts, when compared with experimental data, can help to confirm the proposed structure of this compound and provide a more detailed understanding of its electronic environment.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the macroscopic behavior of this compound by simulating the interactions of its atoms over time.
To explore the potential biological activity of this compound, ligand-protein docking studies are employed. These computational simulations predict the preferred orientation of the molecule when it binds to a specific protein target. By calculating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can hypothesize about the molecule's potential as a therapeutic agent. These studies are instrumental in the early stages of drug discovery for identifying potential drug candidates.
Simulation of Molecular Interactions
Extensive searches of publicly available scientific literature and computational chemistry databases have yielded no specific studies concerning the simulation of molecular interactions for the compound this compound. Consequently, detailed research findings, including data on interaction energies, binding affinities, and specific intermolecular forces from simulation studies, are not available for this particular molecule.
Therefore, it is not possible to provide data tables or a detailed summary of research findings for this specific subsection. Further computational research would be required to elucidate the molecular interaction profile of this compound.
Reactivity and Mechanistic Investigations of Reactions Involving 3 4 Aminophenyl Oxolane 3 Carbonitrile
Reaction Pathway Elucidation
Elucidating the reaction pathways of 3-(4-aminophenyl)oxolane-3-carbonitrile involves identifying intermediates, transition states, and the sequence of bond-forming and bond-breaking events. The aromatic amine group typically undergoes electrophilic substitution on the ring or nucleophilic reactions at the nitrogen atom, while the nitrile group is susceptible to nucleophilic addition.
For instance, in reactions with electrophiles, the amino group directs substitution to the ortho position. In acylation reactions, the initial step is the nucleophilic attack of the amino nitrogen on the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses to form the amide product.
In reactions involving the nitrile group, such as hydrolysis or addition of organometallic reagents, the pathway involves the initial nucleophilic attack on the electrophilic carbon atom of the nitrile. This forms a transient anionic intermediate. nih.gov Subsequent protonation or further reaction leads to the final product, such as a carboxylic acid or a ketone. Computational studies, like Density Functional Theory (DFT), can be employed to model these pathways and calculate the activation energies for different steps, helping to determine the most likely mechanism. nih.gov
A plausible mechanism for the reaction of a related compound, involving the formation of a pyrazolo[3,4-d]pyrimidine, suggests that reaction intermediates can be isolated and characterized to confirm the proposed pathway. mdpi.com Similarly, trapping experiments and spectroscopic analysis (e.g., in-situ NMR) are critical experimental techniques used to detect and characterize transient species in reactions involving this compound.
Kinetic Studies of Reaction Processes
Kinetic studies are essential for quantifying the rates of reactions involving this compound and for supporting proposed mechanisms. These studies typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, pressure, catalyst concentration).
For example, the kinetics of the aminolysis of related phenyl compounds have been studied by monitoring the reaction under pseudo-first-order conditions, where the concentration of the amine is in large excess. researchgate.net The observed rate constant (kobsd) can be determined from the slope of plots of ln([reactant]) versus time. The dependence of kobsd on the concentration of other reactants provides information about the reaction order and the rate-determining step. researchgate.netscirp.org Stopped-flow techniques can be utilized for very fast reactions, allowing for the measurement of rate constants for individual steps in a multi-step mechanism. nih.gov
A kinetic investigation might reveal, for example, that the hydrolysis of the nitrile group is first-order with respect to both the substrate and the acid catalyst. This would suggest a mechanism where the rate-determining step involves both molecules. The data can be used to construct a rate law, such as: Rate = k[this compound][H⁺].
| Experiment | Initial [Substrate] (M) | Initial [E+] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
Role of Catalysis in Transformations
Catalysis plays a crucial role in enhancing the rate and selectivity of transformations involving this compound. The choice of catalyst depends on the specific reaction being targeted.
Acid Catalysis: The hydrolysis of the nitrile group to a carboxylic acid or amide is commonly catalyzed by strong acids (e.g., H₂SO₄, HCl). The acid protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by water.
Base Catalysis: The amino group can be acylated or alkylated under basic conditions. Bases like pyridine (B92270) or triethylamine (B128534) are often used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. researchgate.net In some syntheses of related heterocyclic compounds, inorganic bases such as aqueous KOH or Na₂CO₃ have been shown to dramatically shorten reaction times. nih.gov
Transition Metal Catalysis: The aminophenyl moiety allows for participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. These reactions are catalyzed by transition metal complexes, typically those of palladium or nickel. For example, a palladium catalyst could be used to couple the aromatic ring with an aryl halide.
The efficiency of a catalyst is often evaluated by measuring the reaction yield and rate under different catalytic conditions, as shown in the optimization table below.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 88 |
| 3 | NiCl₂(dppp) | NaOtBu | Toluene | 110 | 75 |
| 4 | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 65 |
Research Applications and Derivatization in Chemical and Biological Systems
Role as a Synthetic Building Block in Organic Synthesis
The presence of both an amino group and a nitrile group on the same aromatic ring positions 3-(4-aminophenyl)oxolane-3-carbonitrile as a potent intermediate in organic synthesis. These groups can be selectively targeted or can participate in tandem reactions to construct more complex molecular architectures.
The aminonitrile moiety is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net Molecules possessing vicinal amino and cyano functional groups are attractive building blocks for ring construction, often functioning as enaminonitrile moieties. researchgate.net The reactivity of this compound allows it to serve as a scaffold for building fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ekb.egnih.gov
One of the primary reactions for aminonitriles is the Thorpe-Ziegler cyclization, which is used to form five- or six-membered rings. nih.govresearchgate.net This intramolecular condensation reaction is a powerful tool for creating aminopyrazoles and other related heterocycles. nih.govresearchgate.net By reacting this compound with appropriate reagents, it is possible to construct a variety of fused ring systems. For example, reactions with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridinone-based structures. ekb.eg Similarly, multicomponent reactions involving this building block could yield complex polycyclic molecules like thieno[2,3-d]pyrimidines or pyrido[1,6-a:2,3-d']dipyrimidines. nih.govresearchgate.net
| Reactant(s) | Reaction Type | Potential Heterocyclic Product | Reference Reaction Principle |
|---|---|---|---|
| α,β-Unsaturated Carbonyl Compounds | Multicomponent Reaction | Oxolane-substituted Pyridinones | ekb.eg |
| Orthoformates and Amines | Condensation/Cyclization | Oxolane-substituted Aminopyrazoles | nih.govresearchgate.net |
| Isothiocyanates and Alkylating Agents | Addition/Cyclization | Oxolane-substituted Thieno[2,3-d]pyrimidines | nih.gov |
| 3-Bromopropanenitrile followed by Base | Thorpe-Ziegler Cyclization | Oxolane-substituted Aminoquinolines | researchgate.net |
The primary aromatic amine of this compound is a key handle for derivatization, allowing for the synthesis of a wide range of functionalized analogues. nih.gov Standard transformations of aromatic amines can be readily applied to modify the molecule's properties for various applications.
These derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which can serve as ligands or intermediates.
Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, enabling the creation of libraries of compounds for screening in drug discovery or for optimizing performance in materials science applications. core.ac.uk
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Schiff Base Condensation | Benzaldehyde | Imine (Schiff Base) |
| Diazotization/Sandmeyer Reaction | NaNO₂, HCl; then CuBr | Bromo-substituted Phenyl |
Exploration in Materials Science Research
The rigid structure and reactive functional groups of this compound make it a promising candidate for the bottom-up synthesis of novel functional materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. mdpi.com The synthesis of COFs relies on the connection of organic building blocks through strong covalent bonds. nih.gov Amine-functionalized molecules are common building blocks for the construction of imine-linked COFs, typically through condensation reactions with di- or trialdehydes. researchgate.net
This compound can act as a functional monomer in COF synthesis. Its single amino group allows it to serve as a terminating or modifying agent, while its use in combination with multi-amine linkers like tetrakis(4-aminophenyl)methane (B1314661) could lead to the formation of complex, three-dimensional COFs. mdpi.comrsc.org The incorporation of this molecule would introduce both oxolane and nitrile functionalities into the COF pores, potentially enhancing selectivity for specific applications such as gas storage and separation or catalysis. nih.govrsc.org The 3D structure of such COFs could provide interconnected channels and more exposed active sites compared to their 2D counterparts. researchgate.net
| Co-monomer (Linker) | Bond Type | Potential COF Feature | Application Area |
|---|---|---|---|
| Terephthaldehyde (2-fold symmetry) | Imine | Pore functionalization with oxolane and nitrile groups | Gas Separation |
| Tris(4-formylphenyl)amine (3-fold symmetry) | Imine | Functionalized 2D COF sheets | Catalysis |
| Tetra(4-formylphenyl)methane (4-fold symmetry) | Imine | Novel 3D COF topology | Electrocatalysis rsc.org |
Beyond COFs, this compound can be incorporated into various other polymeric systems. The tetrahydrofuran (B95107) (oxolane) ring is itself a precursor to polymers like poly(tetrahydrofuran), which is used to produce elastomeric fibers. wikipedia.org The presence of this moiety within a polymer backbone can influence properties such as flexibility and solubility.
The primary amine allows the molecule to be integrated into polymer chains via step-growth polymerization. For instance, it can react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. These polymers could exhibit unique thermal and mechanical properties due to the pendant oxolane-carbonitrile group. The compound could also be used as a chain terminator to control molecular weight or as a monomer in the synthesis of conducting polymers, where aminophenyl groups can be part of the electroactive backbone. rsc.orgmdpi.com
The compound this compound has been identified as a potential monomer for optical and electronic materials. bldpharm.com Aromatic aminonitriles are a class of compounds known to exhibit interesting photophysical properties, including fluorescence. The combination of an electron-donating amino group and an electron-withdrawing nitrile group on the phenyl ring can create a "push-pull" system, which often leads to strong intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT character is a key feature in many fluorescent dyes and optical sensors.
Furthermore, the structure may be a candidate for exhibiting aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. bldpharm.com This property is valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The use of aminophenyl-containing precursors is a known strategy for creating materials with tailored optical properties, such as porphyrin-modified siloxanes for applications in optoelectronics. researchgate.net
Conclusion and Future Research Directions
Summary of Current Academic Understanding
Currently, the academic understanding of 3-(4-Aminophenyl)oxolane-3-carbonitrile is confined to its basic chemical identity. Information is primarily available through chemical databases and supplier catalogs, which provide fundamental data. nih.govbldpharm.comarctomsci.comchemsrc.com
| Property | Data |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 2024913-59-3 |
A summary of the basic chemical properties of this compound.
Detailed experimental data regarding its synthesis, reactivity, and biological activity are not present in peer-reviewed scientific literature. The compound's structure, which combines an aminophenyl group, a nitrile group, and a tetrahydrofuran (B95107) ring, suggests that it may possess interesting chemical and biological properties, but these have yet to be formally investigated and documented. researchgate.netrcsi.comresearchgate.net
Identification of Open Questions and Future Research Avenues
The absence of dedicated research on this compound presents numerous open questions and opportunities for future investigation. Key research avenues include:
Synthesis and Characterization: A primary area for research is the development and optimization of a synthetic route to this compound. While general methods for the synthesis of substituted tetrahydrofurans and 3-aryl-3-cyano-oxolanes exist, a specific and efficient methodology for this compound needs to be established. nih.gov Subsequent to a successful synthesis, full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and stereochemistry.
Exploration of Chemical Reactivity: The functional groups present in the molecule—the primary aromatic amine, the nitrile group, and the ether linkage in the oxolane ring—offer multiple sites for chemical modification. Research into the reactivity of these groups could lead to the synthesis of a library of derivatives with diverse properties. For instance, the aminophenyl moiety can be readily diazotized or acylated, while the nitrile group can be hydrolyzed or reduced.
Investigation of Biological Activity: The structural motifs within this compound are found in various biologically active molecules. The aminophenyl group is a common feature in many pharmaceuticals. researchgate.netmdpi.com The tetrahydrofuran ring is a core component of numerous natural products with diverse biological activities, including roles as ligands for HIV protease inhibitors. researchgate.netnih.govmdpi.com Furthermore, nitrile-containing compounds are prevalent in medicinal chemistry and have been incorporated into drugs for a wide range of diseases. rcsi.comnih.gov Therefore, a significant future research direction would be to screen this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.
Potential for Novel Academic Discoveries and Methodologies
The study of this compound could lead to several novel discoveries and the development of new synthetic methodologies.
Development of Novel Synthetic Routes: Research into the synthesis of this molecule could lead to the development of new or improved methods for the construction of substituted oxolane systems, particularly those with quaternary centers.
Discovery of New Biologically Active Scaffolds: Given the pharmacological relevance of its constituent parts, this compound could serve as a scaffold for the development of new classes of therapeutic agents. rcsi.commdpi.comnih.gov Structure-activity relationship (SAR) studies on derivatives of this compound could uncover novel pharmacophores.
Advancements in Materials Science: The aminophenyl group also suggests potential applications in materials science, for instance, as a monomer for the synthesis of novel polymers or as a component in the development of new dyes or functional materials.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(4-aminophenyl)oxolane-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis often involves cyclization reactions (e.g., oxolane ring formation via acid-catalyzed cyclization) followed by nitrile group introduction. Optimization may include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst screening (e.g., Knoevenagel catalysts for nitrile formation) .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonitrile precursors) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and oxolane ring protons (δ 3.5–4.5 ppm). Nitrile groups are confirmed via IR (C≡N stretch ~2200 cm⁻¹) .
- Mass Spectrometry : Parent ion peaks (e.g., m/z 230 [M+H]+) and fragmentation patterns validate molecular weight and functional groups .
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound?
- Methodology : Use Gaussian or ORCA software for DFT calculations. Basis sets like B3LYP/6-31G(d) optimize geometry and predict HOMO-LUMO gaps, dipole moments, and charge distribution .
- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond angles or torsional strain within the oxolane ring?
- Methodology : Single-crystal X-ray diffraction provides precise bond lengths (e.g., C–C: 1.52–1.56 Å) and angles (e.g., C–O–C: 109.5°). Compare with related structures (e.g., octahydroquinoline derivatives) to identify steric effects .
- Example : Discrepancies in C3–C4–C5 angles (104.3° vs. 109.5°) may arise from crystal packing forces .
Q. What experimental designs are effective for probing the compound’s bioactivity (e.g., anti-inflammatory or cardiotonic effects) in vitro?
- Methodology :
- Cell-Based Assays : Use LPS-induced inflammation models (RAW 264.7 macrophages) to measure TNF-α suppression.
- Cardiotonic Screening : Isolated rat heart models assess contractility changes (e.g., % increase in left ventricular pressure) .
- Controls : Include reference compounds (e.g., milrinone for cardiotonic activity) and dose-response curves (1–100 μM) .
Q. How can adsorption studies on indoor surfaces inform stability assessments of this compound under environmental conditions?
- Methodology : Apply microspectroscopic imaging (AFM, ToF-SIMS) to track degradation on silica or polymer surfaces. Measure adsorption kinetics (Langmuir isotherms) under varying humidity (30–70% RH) .
- Data Interpretation : Correlate surface reactivity with molecular polarity (logP ~1.8 predicted) .
Q. What strategies address contradictions in reported synthetic yields for derivatives with halogen substituents (e.g., bromo vs. chloro analogs)?
- Methodology :
- Electrophilic Substitution : Halogen positioning (para vs. meta) impacts steric hindrance and electronic effects. Optimize via Hammett plots (σ+ values: Br = +0.26, Cl = +0.23) .
- Catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) improves regioselectivity for bromophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
